6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine
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Overview
Description
6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitro groups, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with chlorinated nitro compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of compounds with substituted functional groups in place of chlorine atoms.
Scientific Research Applications
6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine involves its interaction with specific molecular targets. The compound’s nitro and chlorine groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quinoxalino[2,3-b]phenoxazine: Lacks the chlorine and nitro groups, resulting in different chemical properties.
Phenoxazine: A simpler structure with fewer aromatic rings and functional groups.
Nitroquinoxaline: Contains nitro groups but lacks the complex ring structure of 6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine.
Uniqueness
This compound is unique due to its combination of multiple aromatic rings, nitro groups, and chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
62231-21-4 |
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Molecular Formula |
C18H7Cl3N4O3 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine |
InChI |
InChI=1S/C18H7Cl3N4O3/c19-7-1-3-9-11(5-7)24-15-13(20)17-18(14(21)16(15)22-9)28-12-6-8(25(26)27)2-4-10(12)23-17/h1-6,23H |
InChI Key |
GPBJJTTXRPZDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C4=NC5=C(C=C(C=C5)Cl)N=C4C(=C3N2)Cl)Cl |
Origin of Product |
United States |
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